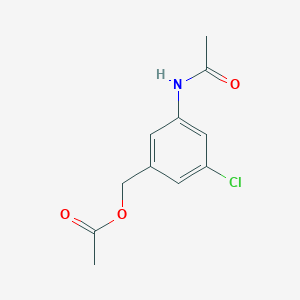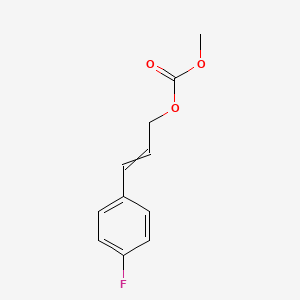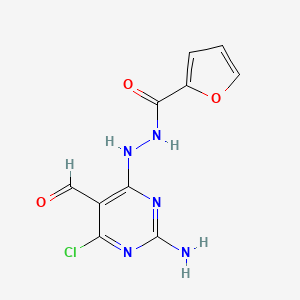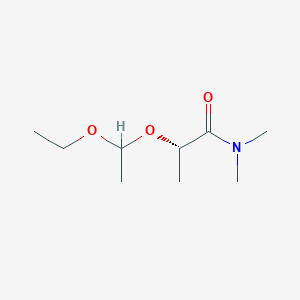
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide is an organic compound with the molecular formula C8H17NO3 It is a derivative of propanamide, characterized by the presence of an ethoxyethoxy group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide typically involves the reaction of (2S)-2-(1-ethoxyethoxy)propanoyl chloride with N,N-dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(2S)-2-(1-ethoxyethoxy)propanoyl chloride+N,N-dimethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The ethoxyethoxy group and the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(1-ethoxyethoxy)-1,4-butanediol
- (2S)-2-(1-ethoxyethoxy)butane-1,4-diol
Uniqueness
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide is unique due to the presence of both an ethoxyethoxy group and a dimethylamino group. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
220261-59-6 |
|---|---|
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(2S)-2-(1-ethoxyethoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C9H19NO3/c1-6-12-8(3)13-7(2)9(11)10(4)5/h7-8H,6H2,1-5H3/t7-,8?/m0/s1 |
Clé InChI |
IIWZATMSCJOFCC-JAMMHHFISA-N |
SMILES isomérique |
CCOC(C)O[C@@H](C)C(=O)N(C)C |
SMILES canonique |
CCOC(C)OC(C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium](/img/structure/B14250395.png)

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
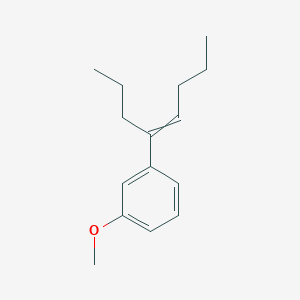
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
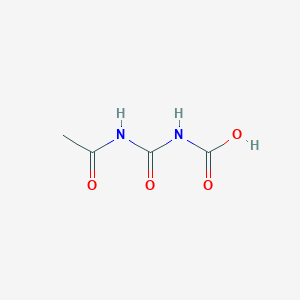
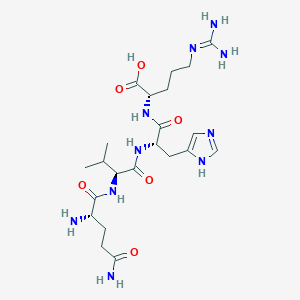
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)
